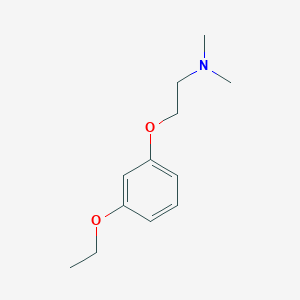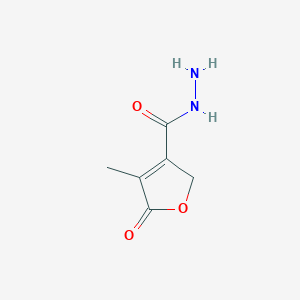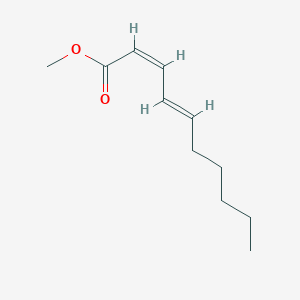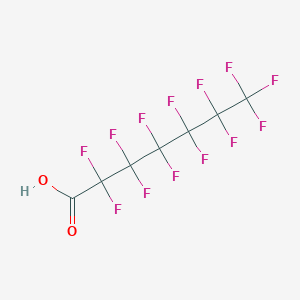
4-Acetyl-2-fluorobiphenyl
Descripción general
Descripción
4-Acetyl-2-fluorobiphenyl is a compound that is structurally related to various biphenyl derivatives synthesized for different applications in materials science and pharmaceutical chemistry. Although the specific compound 4-Acetyl-2-fluorobiphenyl is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of similar compounds.
Synthesis Analysis
The synthesis of fluorinated compounds often follows a 'green protocol' to minimize environmental impact. For instance, the synthesis of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile involves detailed spectral and X-ray crystallographic analyses to confirm the structure of the synthesized compound . Similarly, the synthesis of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline is characterized by elemental analysis and spectroscopic methods . These methods are likely applicable to the synthesis of 4-Acetyl-2-fluorobiphenyl, ensuring the purity and confirmation of the desired product.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. For example, the crystal structure of 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile was solved using single-crystal X-ray diffraction data . Theoretical calculations, such as Density Functional Theory (DFT), are also employed to predict and analyze the equilibrium geometry of molecules, as seen in the studies of both the pyrazoline and aminonitrile compounds .
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be anisotropic, meaning that different products can form on different crystal facets due to the orientation of reactive centers. This is exemplified by the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole, which results in various acetylated derivatives . Such anisotropic reactivity could also be relevant for the acetylation reactions involving 4-Acetyl-2-fluorobiphenyl.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often studied using spectroscopic techniques such as IR, UV-vis, and NMR. For instance, the study of 1-acetyl-8-fluoronaphthalenes revealed through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling, which is significant for understanding the electronic environment of the fluorine atom . The polar crystal structure of 4'-Acetyl-4-methoxybiphenyl (AMB) provides insights into the molecular dipole moments and arene-arene interactions, which could be analogous to the properties of 4-Acetyl-2-fluorobiphenyl .
Aplicaciones Científicas De Investigación
Metabolic Studies and Pharmacokinetics
Research has explored the metabolic pathways and pharmacokinetics of compounds structurally similar to 4-Acetyl-2-fluorobiphenyl, such as 4'-ethynl-2-fluorobiphenyl. These studies have revealed insights into absorption, metabolism, and excretion patterns, contributing to a deeper understanding of how such compounds behave in biological systems (Sullivan, Roffey, & McMahon, 1979).
Synthesis Applications
The chemical has been used as a precursor in the synthesis of various pharmaceutical agents. For example, its application in the synthesis of Flurbiprofer has been documented, showcasing its importance in industrial-scale chemical production (Li Yin-long, 2004).
Environmental Biodegradation
Studies on the degradation of similar fluorinated biphenyl compounds by bacteria such as Pseudomonas pseudoalcaligenes KF707 have been conducted. These investigations provide valuable insights into environmental bioremediation processes and the microbial degradation of halogenated organic compounds (Murphy, Quirke, & Balogun, 2008).
Fluorophore Development
Research into latent fluorophores based on the trimethyl lock, which might be structurally related to 4-Acetyl-2-fluorobiphenyl, has been conducted. These fluorophores have applications in biological research, providing tools for visualization and analysis in cellular studies (Chandran, Dickson, & Raines, 2005).
Carcinogenicity Research
There has been research into compounds related to 4-Acetyl-2-fluorobiphenyl, particularly focusing on their carcinogenic potential. Such studies are crucial for understanding the health impacts of various chemical exposures (Miller, Sandin, Miller, & Rusch, 1956).
Battery Technology Improvement
The compound has been investigated for its potential to improve the performance of electrolyte additives in lithium-ion batteries. Such research contributes to advancements in energy storage technologies (Li, Wang, Lin, Wang, Xu, Wang, Xing, & Li, 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKQQDFLPVWFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195425 | |
| Record name | 4-Acetyl-2-fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-fluorobiphenyl | |
CAS RN |
42771-79-9 | |
| Record name | 1-(2-Fluoro[1,1′-biphenyl]-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42771-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-2-fluorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042771799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetyl-2-fluorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-fluoro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETYL-2-FLUOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYS31UY2IQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)





![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)





